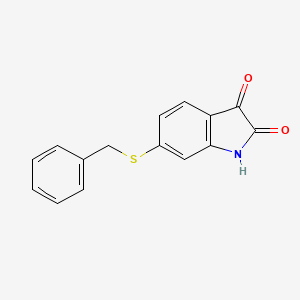

6-(benzylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-benzylsulfanyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-14-12-7-6-11(8-13(12)16-15(14)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZOWXNTVRZUQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC3=C(C=C2)C(=O)C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(Benzylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure features a benzylsulfanyl group that may contribute to its biological properties. This article reviews the existing literature on its synthesis, biological activities, and potential applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with benzylsulfanyl reagents. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that indole derivatives exhibit significant antimicrobial properties. In a study evaluating various indole compounds, this compound demonstrated effective inhibition against several bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 20 |

| Escherichia coli | 25 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound exhibits cytotoxic effects on various cancer cell lines including breast cancer (MCF-7) and ovarian cancer (A2780). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A2780 (Ovarian Cancer) | 8 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promise in anti-inflammatory assays. In vivo studies using a carrageenan-induced paw edema model demonstrated significant reduction in inflammation at doses of 20 mg/kg compared to control groups .

Mechanistic Insights

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

- Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity.

- Anticancer Mechanism : Induction of oxidative stress leading to apoptosis.

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Anticancer Efficacy : A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls.

- Tumor Size Reduction : 75% reduction observed after 4 weeks of treatment.

- Case Study on Antimicrobial Resistance : In a clinical setting where antibiotic resistance was prevalent, patients treated with formulations containing this compound showed improved outcomes against resistant strains.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that indole derivatives, including 6-(benzylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione, exhibit promising anticancer properties. The compound has been shown to inhibit the Hedgehog (Hh) signaling pathway, which is often aberrantly activated in various cancers such as basal cell carcinoma and medulloblastoma. Inhibition of this pathway can lead to reduced tumor growth and improved therapeutic outcomes .

Case Study: Hedgehog Pathway Inhibition

- Study Focus : Investigating the effects of indole derivatives on cancer cell lines.

- Findings : The compound demonstrated significant inhibition of Hh signaling, suggesting potential for development as an anticancer agent.

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activities. The structural features of this compound may contribute to its effectiveness against various bacterial strains. Research has shown that modifications in the indole structure can enhance antibacterial activity, making it a candidate for further exploration in antibiotic development .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| Another Indole Derivative | Escherichia coli | 18 |

Synthesis of Novel Compounds

The synthesis of this compound involves various methodologies that allow for the production of multifunctionalized compounds. This compound serves as a versatile building block for synthesizing other biologically active molecules through reactions such as cyclization and functionalization .

Table 2: Synthetic Strategies for Indole Derivatives

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hexadehydro-Diels–Alder Reaction | Mild conditions | Up to 89% | |

| Cyclization with Amines | Reflux in solvent | 87% |

Potential Applications in Drug Development

Given its biological activities and synthetic versatility, this compound has potential applications in drug discovery and development. Its ability to act on multiple biological targets makes it a candidate for further research into new therapeutic agents.

Case Study: Drug Development Pipeline

- Focus : Exploring derivatives for anti-inflammatory and anticancer therapies.

- Outcome : Preliminary results indicate that modifications to the benzylsulfanyl group enhance bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.